molecular formula C17H20O4 B14045034 Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate

Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate

Cat. No.: B14045034
M. Wt: 288.34 g/mol
InChI Key: IFYITIRCFMCENW-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate is a complex organic compound with a unique structure that includes a benzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of a suitable benzoannulene derivative with a propyl group, followed by oxidation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can convert ketone groups to alcohols.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)acetate include other benzoannulene derivatives and esters with similar functional groups.

Uniqueness

What sets this compound apart is its specific structure, which combines a benzoannulene core with a propyl group and an ester functional group

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydrobenzo[7]annulen-6-yl)acetate

InChI

InChI=1S/C17H20O4/c1-3-5-11-8-9-13-12(10-11)6-4-7-14(15(13)18)16(19)17(20)21-2/h8-10,14H,3-7H2,1-2H3

InChI Key

IFYITIRCFMCENW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=O)C(CCC2)C(=O)C(=O)OC

Origin of Product

United States

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